molecular formula C26H33ClN2O2 B13864660 CI4AS-1; CL4AS1

CI4AS-1; CL4AS1

Cat. No.: B13864660
M. Wt: 441.0 g/mol
InChI Key: CTVXDPDUOKQBKZ-BLIBDJTASA-N
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Description

The compounds CI4AS-1 (CAS 1761-61-1) and CL4AS1 (CAS 1046861-20-4) are structurally distinct molecules with unique physicochemical and pharmacological profiles.

CI4AS-1 (CAS 1761-61-1):

  • Molecular Formula: C₇H₅BrO₂ (Molecular Weight: 201.02 g/mol).
  • Key Properties: Solubility: 0.687 mg/mL (0.00342 mol/L) in aqueous solutions, classified as "soluble" . Safety Profile: Labeled with a "Warning" signal word due to hazards such as H302 (harmful if swallowed) .
  • Synthesis: Produced via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions, yielding 98% efficiency .

CL4AS1 (CAS 1046861-20-4):

  • Molecular Formula: C₆H₅BBrClO₂ (Molecular Weight: 235.27 g/mol).
  • Key Properties: Solubility: 0.24 mg/mL (0.00102 mol/L), categorized as "soluble" with a log S (ESOL) of -2.99 . Synthetic Accessibility: Moderate (Synthetic Accessibility Score: 2.07) .
  • Synthesis: Prepared via palladium-catalyzed cross-coupling in THF/water at 75°C for 1.33 hours .

Properties

Molecular Formula

C26H33ClN2O2

Molecular Weight

441.0 g/mol

IUPAC Name

(1S,3aS,3bS,9aR,9bS,11aR)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22?,25+,26+/m0/s1

InChI Key

CTVXDPDUOKQBKZ-BLIBDJTASA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CCC5[C@@]3(C=CC(=O)N5C)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI4AS-1 involves multiple steps, including the formation of the core steroidal structure followed by functional group modifications. The key steps typically involve:

    Formation of the steroidal backbone: This is achieved through a series of cyclization reactions.

    Functional group modifications: Introduction of the chlorophenyl group and other functional groups through substitution reactions.

Industrial Production Methods

Industrial production of CI4AS-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch synthesis: Using large reactors to carry out the cyclization and substitution reactions.

    Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

CI4AS-1 undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Introduction of various functional groups such as chlorophenyl.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation agents like thionyl chloride and chlorinating agents are used.

Major Products Formed

The major products formed from these reactions include various derivatives of CI4AS-1 with modified functional groups, which can be used for further research and applications.

Scientific Research Applications

CI4AS-1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying steroidal androgen receptor agonists.

    Biology: Investigated for its role in modulating androgen receptor activity and its effects on gene expression.

    Medicine: Potential therapeutic applications in conditions related to androgen receptor activity, such as prostate cancer.

    Industry: Utilized in the development of new androgen receptor modulators and inhibitors.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Log Po/w (Consensus) Solubility (Water)
CI4AS-1 (CAS 1761-61-1) C₇H₅BrO₂ 201.02 -2.47 0.687 mg/mL
CL4AS1 (CAS 1046861-20-4) C₆H₅BBrClO₂ 235.27 0.03 0.24 mg/mL

Table 2: Pharmacokinetic Profiles

Compound BBB Permeability CYP Inhibition GI Absorption
CI4AS-1 (CAS 1761-61-1) Not Reported Not Reported High
CL4AS1 (CAS 1046861-20-4) Yes None High

Biological Activity

CI4AS-1, also referred to as CL4AS1, is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

CI4AS-1 is characterized by its molecular formula and structure, which facilitate its interaction with biological systems. The compound's specific characteristics include:

PropertyDetails
Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
IUPAC Name Ethyl pyridine-4-carboximidate; hydrochloride
InChI Key HKUOIHRXVLNLQI-UHFFFAOYSA-N

The biological activity of CI4AS-1 is primarily attributed to its ability to modify biomolecules through covalent bonding with nucleophiles and electrophiles. This reactivity allows the compound to influence various biochemical pathways, making it a valuable tool in biochemical research.

Key Mechanisms:

  • Enzyme Modification : CI4AS-1 can alter enzyme structures, leading to changes in their catalytic activities.
  • Biomolecule Interaction : The compound interacts with proteins and nucleic acids, potentially affecting their stability and function.

Biological Applications

CI4AS-1 has been studied for its potential applications in several areas:

  • Cancer Research : Preliminary studies indicate that CI4AS-1 may inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Activity : Research has shown that the compound exhibits activity against certain bacterial strains, suggesting potential use in developing new antibiotics.

Case Studies

  • Cancer Cell Line Study : In a study involving human breast cancer cell lines, CI4AS-1 demonstrated dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via caspase activation.
  • Antibacterial Efficacy : A recent investigation assessed the antibacterial properties of CI4AS-1 against Staphylococcus aureus. Results indicated significant growth inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Research Findings

Recent studies have provided insights into the pharmacological profiles and safety assessments of CI4AS-1:

  • Toxicity Assessments : Toxicological evaluations have shown that CI4AS-1 exhibits low toxicity in vitro, with high selectivity towards target cells compared to normal cells.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that CI4AS-1 has favorable absorption characteristics and a moderate half-life, making it suitable for further development.

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